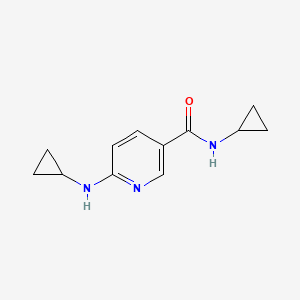
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and peripheral tissues. This compound has gained popularity among researchers due to its potential applications in scientific research.
作用机制
The mechanism of action of 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves binding to the CB1 and CB2 receptors in the body. This compound has been shown to have a higher affinity for CB1 receptors than for CB2 receptors. Once bound to these receptors, 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide activates signaling pathways that lead to various physiological effects, such as pain relief and inflammation reduction.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has a range of biochemical and physiological effects. This compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to have anxiolytic effects, which may have implications for the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of using 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on these receptors in a more targeted and specific manner. However, one limitation of using this compound is its potential for toxicity and adverse effects. Researchers must use caution when handling and administering this compound, and should follow strict safety protocols.
未来方向
There are several future directions for research on 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide. One area of interest is the potential therapeutic applications of this compound for the treatment of pain, inflammation, and anxiety disorders. Additionally, researchers may investigate the effects of this compound on other physiological processes, such as appetite regulation and immune function. Further research is needed to fully understand the potential of this compound for scientific research and therapeutic applications.
合成方法
The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 4-fluorobenzyl chloride with 2-amino-1H-indole-3-carboxamide in the presence of a base. The resulting intermediate is then reacted with pyridine-4-carboxaldehyde to yield the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be performed by trained professionals.
科学研究应用
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been used in various scientific studies to investigate the function of the endocannabinoid system. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. Researchers have used this compound to study the effects of cannabinoids on these receptors, and to explore potential therapeutic applications.
属性
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-2-1-3-13-11(12)8-14(19-13)15(20)18-9-10-4-6-17-7-5-10/h1-8,19H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSEBVHQXZCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)NCC3=CC=NC=C3)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

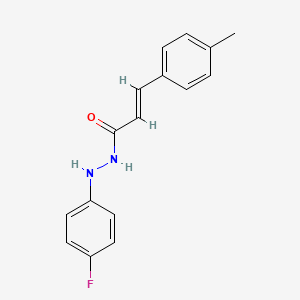
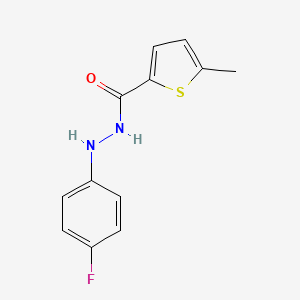
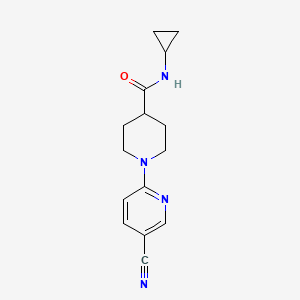
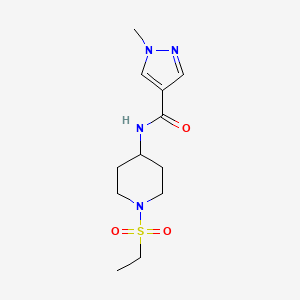
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)
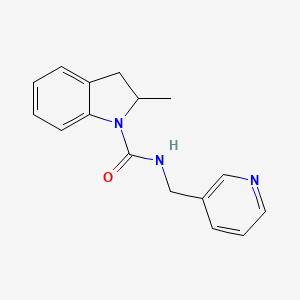
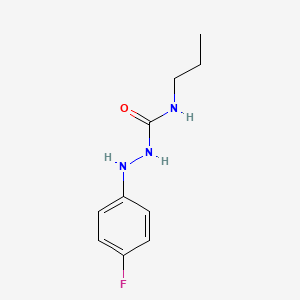
![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)
